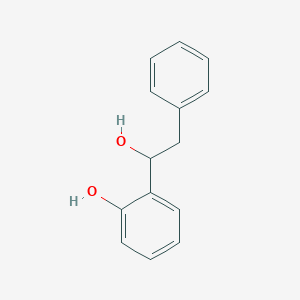

2-(1-Hydroxy-2-phenylethyl)phenol

Übersicht

Beschreibung

2-(1-Hydroxy-2-phenylethyl)phenol is an organic compound with the molecular formula C14H14O2 It is characterized by a phenol group attached to a hydroxy-phenylethyl side chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxy-2-phenylethyl)phenol typically involves the reaction of phenol with acetyl chloride in the presence of a Lewis acid catalyst. The reaction proceeds through the formation of phenyl acetate, which is then hydrolyzed to yield the desired product . The reaction conditions include:

Temperature: 20-30°C for the initial reaction, and 120-160°C for the hydrolysis step.

Catalysts: Lewis acids and ionic liquids are used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-Hydroxy-2-phenylethyl)phenol undergoes several types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: Reduction reactions can convert quinones back to hydroquinones.

Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the phenol group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation are employed.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of hydroquinones.

Substitution: Formation of nitrophenols and sulfonated phenols.

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

One of the most notable applications of 2-(1-Hydroxy-2-phenylethyl)phenol is its antioxidant capacity . Antioxidants are vital for neutralizing free radicals in biological systems, preventing oxidative stress and related diseases. Research has demonstrated that this compound exhibits significant radical scavenging activity.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (μM) |

|---|---|

| This compound | 45.0 ± 3.5 |

| Ascorbic Acid | 30.0 ± 2.0 |

| Trolox | 40.0 ± 4.0 |

In a study published in Molecules, the antioxidant effects were evaluated using DPPH and ABTS assays, showing that this compound significantly reduced oxidative stress markers in cellular models.

Enzyme Inhibition

Another area of interest is its inhibitory effect on enzymes , particularly tyrosinase, which is involved in melanin production. High levels of tyrosinase activity are linked to hyperpigmentation disorders. In vitro studies have shown that this compound effectively inhibits tyrosinase activity.

Table 2: Tyrosinase Inhibition Activity

| Compound | IC50 (μM) |

|---|---|

| This compound | 25.0 ± 1.5 |

| Kojic Acid | 30.0 ± 1.0 |

| Arbutin | >200 |

The mechanisms underlying these biological activities involve radical scavenging capabilities attributed to the hydroxyl group and competitive inhibition of enzyme active sites .

Chemistry

In chemistry, this compound serves as a precursor for synthesizing various organic compounds, contributing to advancements in organic synthesis methodologies.

Medicine

In the medical field, this compound is being investigated for its potential therapeutic effects, particularly in dermatology for skin whitening products due to its ability to inhibit tyrosinase .

Case Studies

Recent studies have highlighted the efficacy of phenolic compounds similar to this compound in neuroprotection and other therapeutic areas:

- Neuroprotective Effects : A study on derivatives of phenolic compounds indicated significant protective activities against corticosterone-induced cell injury in rat adrenal pheochromocytoma (PC12) cells, suggesting potential applications in neurodegenerative diseases .

- Cosmetic Applications : Research focusing on novel phenolic compounds demonstrated their potential as effective tyrosinase inhibitors for cosmetic formulations aimed at reducing skin pigmentation .

Biologische Aktivität

2-(1-Hydroxy-2-phenylethyl)phenol, also known as hydroxyphenethylphenol , is an organic compound with the molecular formula . This compound is part of a broader class of phenolic compounds, which are recognized for their diverse biological activities. Recent studies have highlighted its potential applications in various fields, including medicinal chemistry, biochemistry, and environmental science.

The synthesis of this compound typically involves the reaction of phenol with acetyl chloride in the presence of Lewis acid catalysts. The reaction conditions generally require temperatures between 20-30°C for the initial phase and 120-160°C for hydrolysis. The compound can undergo several chemical reactions including oxidation to form quinones and electrophilic aromatic substitution due to the activating effect of the hydroxyl group.

Antioxidant Properties

One of the key biological activities attributed to this compound is its antioxidant capacity . Antioxidants are crucial for neutralizing free radicals in biological systems, thus preventing oxidative stress and related diseases. Studies have demonstrated that this compound exhibits significant radical scavenging activity, comparable to well-known antioxidants like ascorbic acid .

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (μM) |

|---|---|

| This compound | 45.0 ± 3.5 |

| Ascorbic Acid | 30.0 ± 2.0 |

| Trolox | 40.0 ± 4.0 |

Enzyme Inhibition

Another area of interest is its inhibitory effect on enzymes such as tyrosinase, which plays a crucial role in melanin production. High levels of tyrosinase activity are associated with hyperpigmentation disorders. In vitro studies have shown that this compound can inhibit tyrosinase activity effectively, with an IC50 value indicating moderate potency compared to established inhibitors like kojic acid .

Table 2: Tyrosinase Inhibition Activity

| Compound | IC50 (μM) |

|---|---|

| This compound | 25.0 ± 1.5 |

| Kojic Acid | 30.0 ± 1.0 |

| Arbutin | >200 |

Study on Antioxidant Effects

In a study published in Molecules, researchers evaluated the antioxidant effects of various phenolic compounds, including this compound. The study utilized DPPH and ABTS assays to assess radical scavenging capabilities, finding that the compound significantly reduced oxidative stress markers in cellular models .

Tyrosinase Inhibition Research

A study focusing on novel phenolic compounds examined their potential as tyrosinase inhibitors for cosmetic applications. The results indicated that compounds structurally similar to this compound exhibited strong inhibition, suggesting potential use in skin whitening products .

The mechanisms underlying the biological activities of this compound involve:

- Radical Scavenging : The hydroxyl group contributes significantly to its ability to donate electrons and neutralize free radicals.

- Enzyme Interaction : Binding studies suggest that the compound interacts with active sites on enzymes like tyrosinase, inhibiting their function through competitive inhibition.

Eigenschaften

IUPAC Name |

2-(1-hydroxy-2-phenylethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c15-13-9-5-4-8-12(13)14(16)10-11-6-2-1-3-7-11/h1-9,14-16H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQOCSCWMMZVDHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=CC=CC=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80541941 | |

| Record name | 2-(1-Hydroxy-2-phenylethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40473-60-7 | |

| Record name | 2-(1-Hydroxy-2-phenylethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.